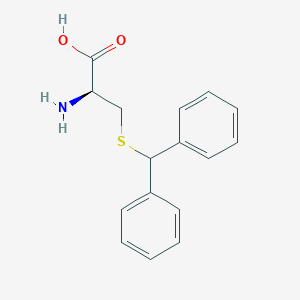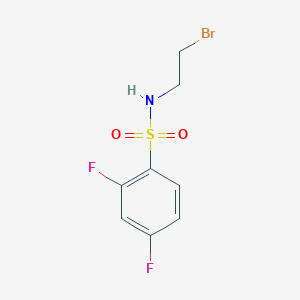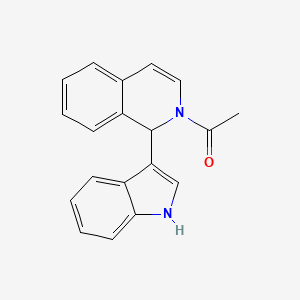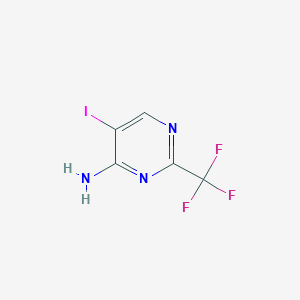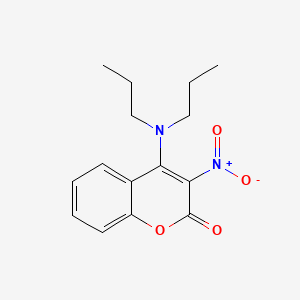
4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 4-position and a pyrrolidin-1-ylsulfonyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride, such as pyrrolidine-1-sulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
化学反応の分析
Types of Reactions
4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloroquinoline: Lacks the sulfonyl and pyrrolidinyl groups, making it less versatile in terms of chemical reactivity.
6-(Pyrrolidin-1-ylsulfonyl)quinoline: Lacks the chloro group, which may affect its binding properties and reactivity.
Quinoline Derivatives: Various quinoline derivatives with different substituents can be compared to highlight the unique properties of 4-Chloro-6-(pyrrolidin-1-ylsulfonyl)quinoline.
Uniqueness
This compound is unique due to the combination of the chloro and pyrrolidin-1-ylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and versatile chemical reactivity, making it a valuable compound in research and industrial applications.
特性
分子式 |
C13H13ClN2O2S |
|---|---|
分子量 |
296.77 g/mol |
IUPAC名 |
4-chloro-6-pyrrolidin-1-ylsulfonylquinoline |
InChI |
InChI=1S/C13H13ClN2O2S/c14-12-5-6-15-13-4-3-10(9-11(12)13)19(17,18)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
InChIキー |
LMVJGOWICHTKLJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


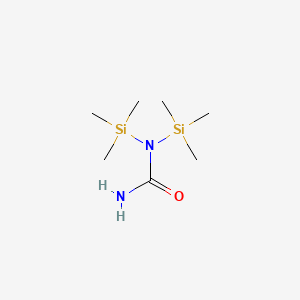
![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)
